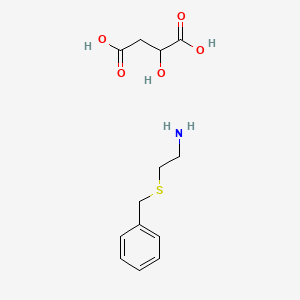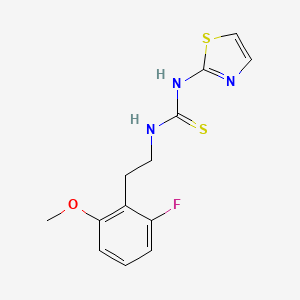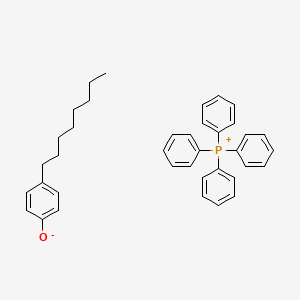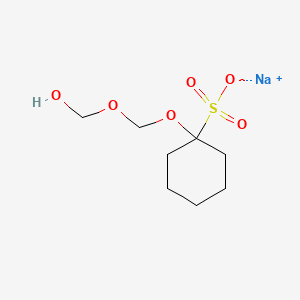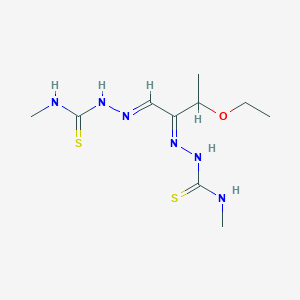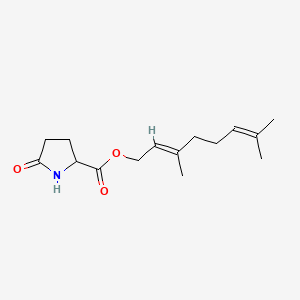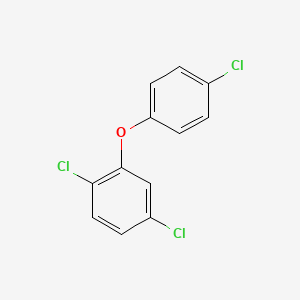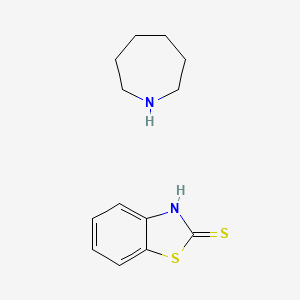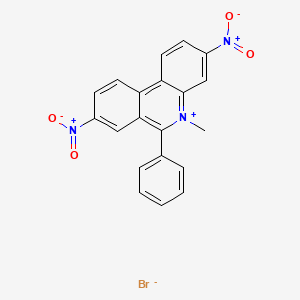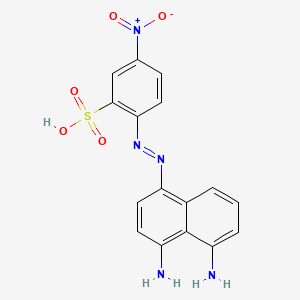
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30128 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an acetate group. It is commonly used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is subjected to a series of reactions to introduce the necessary functional groups.
Reaction Conditions: The hydroxyl group is introduced through a hydroboration-oxidation reaction, followed by the addition of a methyl group via a Friedel-Crafts alkylation.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond can be compared with other similar compounds, such as:
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate: This compound has a similar structure but differs in the position of the double bond and functional groups.
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, propionate: This compound has a propionate group instead of an acetate group, which affects its chemical properties and reactivity.
The uniqueness of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93384-76-0 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;3-methyl-6-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
SGUVYAVEVCADLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=C1)O)C(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


